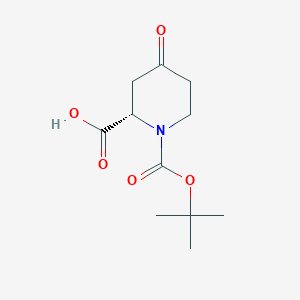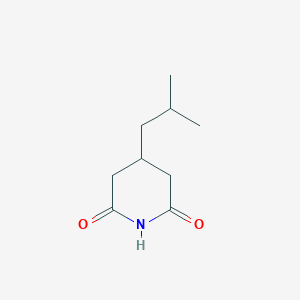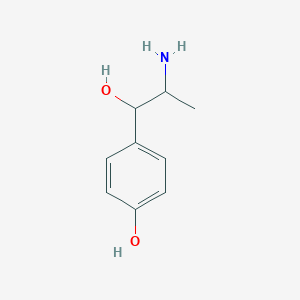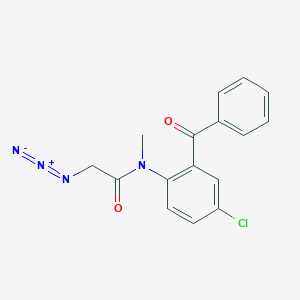
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of azido compounds, which are known for their diverse range of applications in various fields, including medicine, materials science, and chemical synthesis. In
Applications De Recherche Scientifique
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Mécanisme D'action
The mechanism of action of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is not fully understood. However, studies have suggested that this compound targets the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to apoptosis of the cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer activity, 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide is its potent anti-cancer activity. This makes it an attractive compound for use in cancer research. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide. One area of interest is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Additionally, studies are needed to further elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and chemical synthesis. Finally, more research is needed to explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide involves the reaction of 2-benzoyl-4-chloroaniline with sodium azide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-methylacetamide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Propriétés
Numéro CAS |
15988-47-3 |
|---|---|
Nom du produit |
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide |
Formule moléculaire |
C16H13ClN4O2 |
Poids moléculaire |
328.75 g/mol |
Nom IUPAC |
2-azido-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-21(15(22)10-19-20-18)14-8-7-12(17)9-13(14)16(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
PKQPOTPTSBOAHB-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
SMILES canonique |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CN=[N+]=[N-] |
Synonymes |
2-[Azidoacetyl(methyl)amino]-5-chlorobenzophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



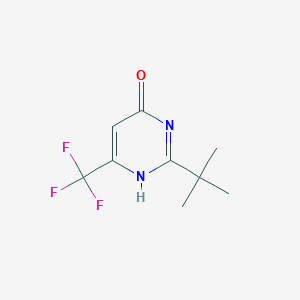
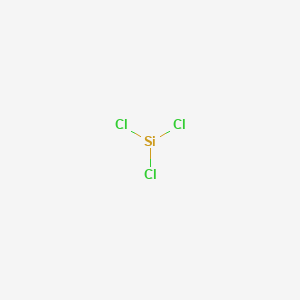
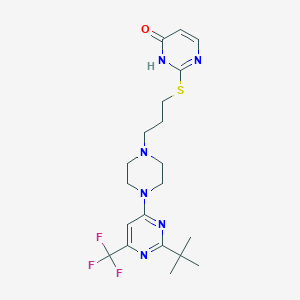
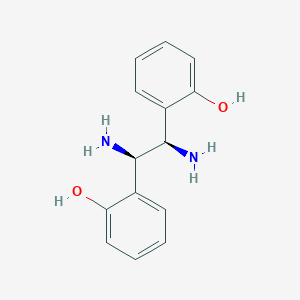
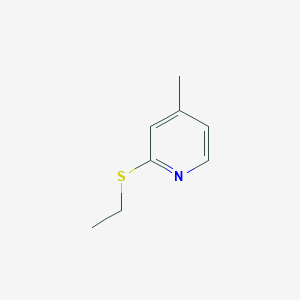
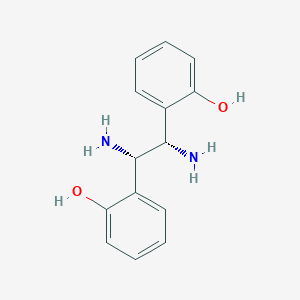
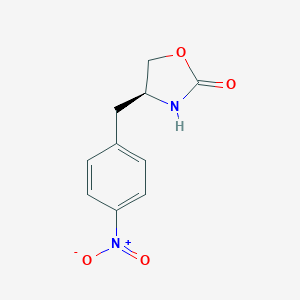
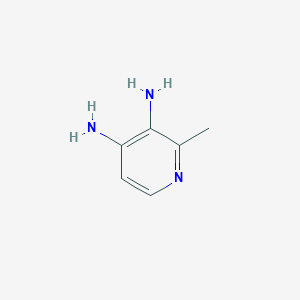
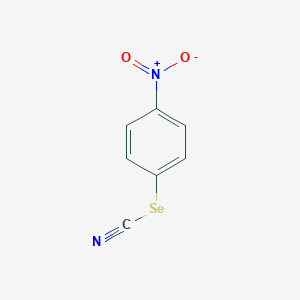
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)

